

Mass Spectrometry of 5-bromo-1,3-dimethyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **5-bromo-1,3-dimethyl-1H-indazole**

Cat. No.: **B1291714**

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Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of **5-bromo-1,3-dimethyl-1H-indazole**, a compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental mass spectra in publicly available literature, this document presents a theoretically derived fragmentation pattern based on established principles of electron ionization mass spectrometry and analysis of structurally related heterocyclic compounds. This guide offers a proposed fragmentation pathway, a detailed experimental protocol for acquiring mass spectrometric data, and a summary of key spectral information to aid in the identification and characterization of this molecule.

Introduction

5-bromo-1,3-dimethyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such molecules. Electron Ionization (EI) is a widely used "hard" ionization technique that provides detailed structural information through characteristic fragmentation patterns.^{[1][2][3]} This guide will explore the anticipated mass spectrum of **5-bromo-1,3-dimethyl-1H-indazole** under EI conditions.

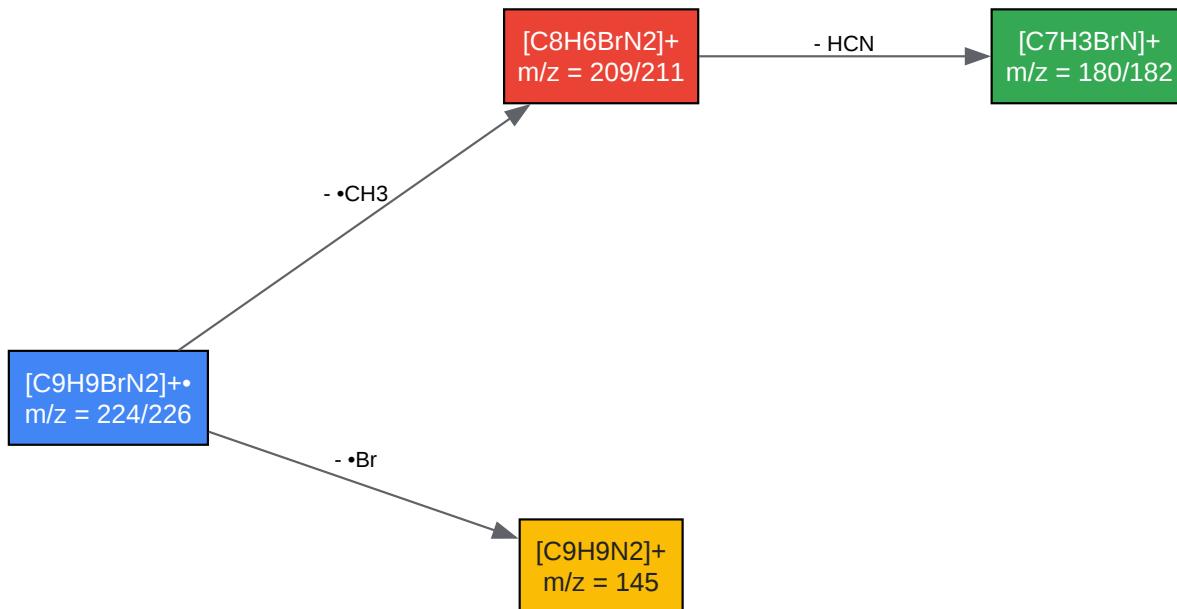
Proposed Fragmentation Pathway

Under electron ionization, **5-bromo-1,3-dimethyl-1H-indazole** is expected to undergo a series of fragmentation events. The molecular ion (M^+) will be formed by the loss of an electron. The presence of the bromine atom, with its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments.

The primary fragmentation steps are proposed as follows:

- Loss of a Methyl Radical: The molecular ion is expected to readily lose a methyl radical ($\bullet\text{CH}_3$) from the N1 or C3 position to form a stable cation.
- Loss of a Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical ($\bullet\text{Br}$), resulting in a prominent fragment.
- Ring Cleavage: Subsequent fragmentation of the indazole ring system can occur, leading to smaller, characteristic fragment ions.

A visual representation of this proposed fragmentation pathway is provided below.

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